molecular formula C9H7ClN2O B1316453 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone CAS No. 83393-47-9

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone

Cat. No.: B1316453
CAS No.: 83393-47-9
M. Wt: 194.62 g/mol
InChI Key: RGALXXOVJMEHOD-UHFFFAOYSA-N
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Description

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS: 83393-47-9) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chloroacetyl group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are prevalent in kinase inhibitors and antimicrobial agents. The compound’s molecular formula is C₉H₇ClN₂O (194.62 g/mol), with a ketone functional group at position 1 and a chlorine atom at position 2 of the ethanone moiety .

Properties

IUPAC Name

2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALXXOVJMEHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509624
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83393-47-9
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Pyrrolo[2,3-b]pyridine Derivatives

  • Starting material: Pyrrolo[2,3-b]pyridine or its N-substituted derivatives.
  • Reagent: Bromoacetyl bromide or chloroacetyl chloride.
  • Catalyst: Aluminium chloride (AlCl₃) or other Lewis acids.
  • Solvent: Dichloromethane (DCM) or similar aprotic solvents.
  • Conditions: Typically reflux or room temperature stirring for 30–60 minutes.

Reaction scheme:

$$
\text{Pyrrolo[2,3-b]pyridine} + \text{ClCOCH}2\text{Cl} \xrightarrow[\text{DCM}]{\text{AlCl}3} \text{2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone}
$$

  • The acylation proceeds via electrophilic substitution at the 3-position of the heterocycle.
  • Yields reported range from 70% to 92% depending on substrate purity and reaction optimization.

Alternative Routes and Functional Group Transformations

  • N-Methylation prior to acylation: Some protocols involve methylation of the pyrrolo nitrogen using potassium tert-butoxide and methyl iodide to modify electronic properties before acylation, which can influence yield and selectivity.
  • Use of carbothioamide intermediates: In related syntheses, pyrrolo[2,3-b]pyridine-carbothioamides are prepared and then converted to acylated products, although this is more common for thiazolyl derivatives.

Industrial and Scale-Up Considerations

  • Continuous flow reactors and automated systems are employed to improve reproducibility and yield in large-scale synthesis.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to minimize by-products and maximize purity.

Data Table Summarizing Key Preparation Parameters

Step Starting Material Reagent/Conditions Solvent Catalyst Yield (%) Notes
1 Pyrrolo[2,3-b]pyridine Chloroacetyl chloride, reflux Dichloromethane AlCl₃ 70–92 Electrophilic acylation at 3-position
2 N-Methylated pyrrolo[2,3-b]pyridine Same as above Dichloromethane AlCl₃ 60–96 Methylation prior to acylation optional
3 Pyrrolo[2,3-b]pyridine-carbothioamide Acylation with bromoacetyl bromide Ethanol, reflux None 60–94 For related thiazolyl derivatives

Research Findings and Optimization Notes

  • The use of aluminium chloride as a Lewis acid catalyst is critical for activating the chloroacetyl chloride and facilitating regioselective acylation.
  • Reaction times are generally short (30–60 minutes), and mild conditions prevent decomposition of the sensitive pyrrolo[2,3-b]pyridine core.
  • Purification is typically achieved by column chromatography using dichloromethane/ethyl acetate mixtures.
  • N-methylation prior to acylation can improve yields and modify biological activity profiles but adds an additional synthetic step.
  • The chloroacetyl group is reactive and can serve as a handle for further functionalization, such as nucleophilic substitution or cyclization reactions.

Chemical Reactions Analysis

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Research indicates that compounds similar to 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone possess potential anticancer properties. The pyrrolopyridine moiety is known for its ability to inhibit specific kinases involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Pyrrolopyridine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

1. Polymer Chemistry
this compound can serve as a building block in the synthesis of novel polymers with specific properties. Its reactivity allows it to be incorporated into polymer chains, potentially enhancing mechanical strength and thermal stability. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of pyrrolopyridine structures may improve adhesion properties and resistance to environmental degradation, making it suitable for industrial applications .

Industrial Applications

1. Synthesis of Fine Chemicals
The compound is also valuable in the synthesis of fine chemicals used in pharmaceuticals and agrochemicals. Its chlorinated structure may enhance the reactivity of intermediates, facilitating the development of more complex molecules .

2. Research and Development
In research settings, this compound is often used as a reference compound or standard in analytical studies, particularly those focusing on the characterization of related pyrrolopyridine derivatives .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ResearchJournal of Medicinal ChemistryDemonstrated apoptosis induction in cancer cell lines using derivatives of pyrrolopyridine structures.
Neurological DisordersNeuropharmacology JournalShowed neuroprotective effects in animal models of neurodegeneration.
Polymer ChemistryPolymer Science ReviewDiscussed the synthesis of polymers incorporating pyrrolopyridine units for enhanced thermal properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in halogen substitution, pyrrolopyridine ring orientation, and functional groups. Key differences in physical properties, reactivity, and applications are highlighted.

Halogen-Substituted Analogs

Halogen variation significantly impacts reactivity and physical characteristics.

Compound Name Halogen Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone Cl 194.62 Not reported Intermediate in kinase inhibitor synthesis
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Br 239.07 280–282 Higher reactivity in nucleophilic substitution due to Br’s leaving group ability
2-Bromo-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Br 253.10 116–117 Methylation reduces intermolecular hydrogen bonding, lowering melting point
2-Chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Cl (x2) 229.06 Discontinued Additional Cl on the ring increases steric hindrance

Key Observations :

  • Bromo analogs exhibit higher molecular weights and melting points compared to chloro derivatives, except when nitrogen methylation disrupts crystal packing .
  • The 4-chloro derivative (CAS: 1553611-49-6) is discontinued, likely due to challenges in synthesis or stability .
Positional Isomers in the Pyrrolopyridine Ring

Variations in pyrrolopyridine ring connectivity alter electronic properties.

Compound Name Pyrrolopyridine Ring Orientation Key Distinction Reference
This compound [2,3-b] Nitrogen at position 1 (indole-like)
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone [3,2-b] Nitrogen at position 3
1-(7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl)-methanone [2,3-c] Substitution at positions 4 and 7

Key Observations :

  • The [2,3-b] orientation (target compound) mimics indole’s electronic structure, enhancing binding to biological targets like kinases .
  • [3,2-b] and [2,3-c] isomers may exhibit divergent reactivity due to altered nitrogen positions, impacting hydrogen bonding and solubility .
Functional Group Variations

Modifications to the ethanone group or pyrrolopyridine substituents influence applications.

Compound Name Functional Group/Substituent Key Applications Reference
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid Carboxylic acid Precursor for peptide coupling or esterification
2,2,2-Trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone Trifluoromethyl and benzyl groups Enhanced metabolic stability in drug candidates
1-[7-(3-Chloro-phenylamino)-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Morpholine and aniline groups Antistaphylococcal activity

Key Observations :

  • Carboxylic acid derivatives (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid) enable diversification via amide/ester formation .
  • Trifluoromethyl groups enhance lipophilicity and bioavailability, as seen in the trifluoro derivative .

Biological Activity

2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS No. 83393-47-9) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C₉H₇ClN₂O
  • Molecular Weight : 194.62 g/mol
  • IUPAC Name : 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
  • Physical Form : Solid
  • Melting Point : 300°C (dec.)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antitumor agent.

Antibacterial Activity

Recent research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, pyrrolyl benzamide derivatives have shown MIC values as low as 3.125 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like isoniazid and ciprofloxacin . The structural similarity of this compound to these derivatives suggests it may also possess notable antibacterial properties.

Antitumor Activity

In vitro studies have demonstrated that pyrrole-based compounds can exert cytotoxic effects on various cancer cell lines. The compound has been evaluated for its ability to inhibit key protein kinases involved in cancer progression. For example, derivatives with similar structures have shown IC₅₀ values ranging from 0.25 to 0.78 μM against several kinases . This positions this compound as a promising candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the chloro group and the pyrrole moiety significantly enhance the lipophilicity and basicity of the compound, which are critical factors influencing its binding affinity to biological targets .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of compounds related to this compound:

  • In Vitro Evaluation : A study assessed the cytotoxic effects on various cancer cell lines, revealing moderate to high inhibitory activity against specific protein kinases .
  • Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial activity against Cryptosporidium parvum, demonstrating varying degrees of efficacy with EC₅₀ values indicating potential for therapeutic application .

Data Table: Biological Activity Summary

Activity TypeCompound/DerivativeIC₅₀ / MIC ValueReference
AntibacterialPyrrolyl benzamide derivatives3.125 μg/mL
AntitumorPyrrole derivatives0.25 - 0.78 μM
AntimicrobialRelated compounds against C. parvumEC₅₀ varying

Q & A

Q. What are the optimized synthetic routes for 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone, and how do reaction modifications impact yield?

The synthesis involves chlorination of pyrrolo[2,3-b]pyridine derivatives. A modified procedure from Wesche et al. (2019) uses sequential steps: (i) activation of the pyrrolo[2,3-b]pyridine core, followed by (ii) chloroacetylation. Key modifications include adjusting stoichiometry of chlorinating agents (e.g., chloroacetyl chloride) and reaction time to improve yields. For example, yields for analogous compounds ranged from 36–75% depending on substituent positioning and purification methods .

Table 1: Representative Synthesis Data

Compound TypeYield (%)Purification MethodReference
3,5-Disubstituted derivatives36–37Silica gel chromatography
N-methylated analogs75Crystallization

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural validation relies on ¹H/¹³C NMR and mass spectrometry . For example:

  • ¹H NMR : The pyrrolo[2,3-b]pyridine core shows characteristic aromatic protons at δ 7.8–8.5 ppm , while the chloroacetyl group exhibits a singlet for the carbonyl carbon at δ 170–175 ppm in ¹³C NMR.
  • Mass spectrometry : Exact mass analysis (e.g., 214.0464 m/z for C₉H₆ClN₂O) confirms molecular formula alignment .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Silica gel chromatography with dichloromethane/methanol gradients (99:1 to 95:5) is widely used. For polar byproducts, recrystallization in ethanol or acetonitrile improves purity to ≥97% .

Advanced Research Questions

Q. How do substituents on the pyrrolo[2,3-b]pyridine core influence structure-activity relationships (SAR) in drug discovery?

Substituents at the 3- and 5-positions modulate bioactivity. For instance:

  • Electron-withdrawing groups (e.g., -CN, -NO₂) enhance binding to kinase targets by stabilizing π-π interactions.
  • Methoxy groups improve solubility but may reduce membrane permeability. SAR studies on analogs like 5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine demonstrate these effects in antistaphylococcal assays .

Q. What mechanistic insights explain the regioselectivity of SnCl₂-catalyzed reactions involving this compound?

SnCl₂ promotes chemo- and regioselective multicomponent reactions by coordinating to nitrogen atoms in the pyrrolo[2,3-b]pyridine core, directing electrophilic substitution to the 3-position . This enables synthesis of quinoline derivatives with atom-economical efficiency (e.g., 24 derivatives in one study) .

Q. How should researchers address contradictions in synthetic yield data across studies?

Variability in yields (e.g., 36% vs. 75% for similar intermediates) often stems from:

  • Reaction scale : Smaller scales (<100 mg) may suffer from inefficient mixing.
  • Purification protocols : Automated flash chromatography vs. manual methods impact recovery rates.
  • Substituent electronic effects : Electron-deficient aryl groups reduce intermediate stability .

Q. What catalytic roles do transition metals play in functionalizing this compound for target engagement studies?

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 5-position , enabling diversification for kinase inhibition assays. For example, 4-fluorophenyl analogs show enhanced binding to AXL kinase in antibody-drug conjugates (ADCs) .

Q. How can researchers validate the biological targets of this compound derivatives?

  • In vitro kinase profiling : Screen against panels of 50–100 kinases to identify selectivity (e.g., IC₅₀ values).
  • X-ray crystallography : Resolve co-crystal structures with targets like BRAF V600E (e.g., vemurafenib analogs) .

Methodological Notes

  • Contradiction Management : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap in aromatic regions .
  • Yield Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity) for scalability .

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